2,6-Dimethylbenzene-1,3,5-triamine sulphate 2,6-Dimethylbenzene-1,3,5-triamine sulphate
Brand Name: Vulcanchem
CAS No.: 94135-21-4
VCID: VC17049141
InChI: InChI=1S/C8H13N3.H2O4S/c1-4-6(9)3-7(10)5(2)8(4)11;1-5(2,3)4/h3H,9-11H2,1-2H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C8H15N3O4S
Molecular Weight: 249.29 g/mol

2,6-Dimethylbenzene-1,3,5-triamine sulphate

CAS No.: 94135-21-4

Cat. No.: VC17049141

Molecular Formula: C8H15N3O4S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylbenzene-1,3,5-triamine sulphate - 94135-21-4

Specification

CAS No. 94135-21-4
Molecular Formula C8H15N3O4S
Molecular Weight 249.29 g/mol
IUPAC Name 2,4-dimethylbenzene-1,3,5-triamine;sulfuric acid
Standard InChI InChI=1S/C8H13N3.H2O4S/c1-4-6(9)3-7(10)5(2)8(4)11;1-5(2,3)4/h3H,9-11H2,1-2H3;(H2,1,2,3,4)
Standard InChI Key MOVJQGOQYSIWMW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1N)N)C)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,4-dimethylbenzene-1,3,5-triamine;sulfuric acid . Its molecular formula, C8H15N3O4S\text{C}_8\text{H}_{15}\text{N}_3\text{O}_4\text{S}, reflects the combination of the triamine base (2,6-dimethylbenzene-1,3,5-triamine) and sulfuric acid in a 1:1 molar ratio. The sulphate anion (SO42\text{SO}_4^{2-}) stabilizes the protonated amine groups through ionic interactions .

Synonyms and Identifiers

Common synonyms include:

  • 2,6-Dimethylbenzene-1,3,5-triamine sulfate

  • EINECS 302-890-9

  • UNII 78CN8GJ83W .

Key identifiers include:

  • CAS Registry Number: 94135-21-4

  • EC Number: 302-890-9

  • DSSTox Substance ID: DTXSID60240748 .

Physicochemical Properties

Physical Properties

Experimental and computed physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of 2,6-Dimethylbenzene-1,3,5-triamine Sulphate

PropertyValueSource
Molecular Weight249.29 g/molPubChem
Boiling Point369.3°C at 760 mmHgLookChem
Flash Point205.1°CLookChem
LogP (Partition Coefficient)3.22LookChem
Polar Surface Area (PSA)161.04 ŲLookChem

The relatively high boiling point and flash point suggest moderate thermal stability, typical of aromatic amines. The LogP value indicates moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and organic matrices .

Spectroscopic Characterization

  • NMR: The 13C^{13}\text{C} NMR spectrum in DMSO-d6d_6 reveals distinct peaks for the aromatic carbons (δ 110–150 ppm), methyl groups (δ 20–25 ppm), and sulphate-derived carbons .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1250 cm1^{-1} (C-N), and 1050 cm1^{-1} (S-O) confirm functional group presence .

Synthesis and Isolation

Salt Formation Reaction

The compound is synthesized via acid-base neutralization between 2,6-dimethylbenzene-1,3,5-triamine and sulfuric acid:

C8H13N3+H2SO4C8H15N3O4S+H2O\text{C}_8\text{H}_{13}\text{N}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_{15}\text{N}_3\text{O}_4\text{S} + \text{H}_2\text{O}

The reaction proceeds exothermically, with the triamine acting as a Brønsted base. Isolation involves precipitation in acidic aqueous media, followed by recrystallization .

Optimization Challenges

A study on analogous triaminobenzene derivatives highlights the sensitivity of such reactions to pH and temperature . For instance, precipitation in 1 M HCl yields purer crystals compared to water or acetic acid, likely due to controlled protonation kinetics .

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